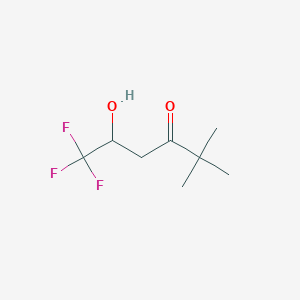
3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- is an organic compound with the molecular formula C8H13F3O2. This compound is characterized by the presence of trifluoromethyl and hydroxyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6,6,6-trifluoro-2,2-dimethylhexanedione with suitable reagents to introduce the hydroxyl group at the 5-position. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and quality control to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical processes and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
3-Hexanone, 5-hydroxy-2-methyl-: Similar structure but lacks the trifluoromethyl group.
6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one: Contains a phenyl group, adding to its complexity.
Uniqueness
The presence of the trifluoromethyl group in 3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds .
Properties
CAS No. |
159598-04-6 |
|---|---|
Molecular Formula |
C8H13F3O2 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
6,6,6-trifluoro-5-hydroxy-2,2-dimethylhexan-3-one |
InChI |
InChI=1S/C8H13F3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h6,13H,4H2,1-3H3 |
InChI Key |
UUIWXKMULYUCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


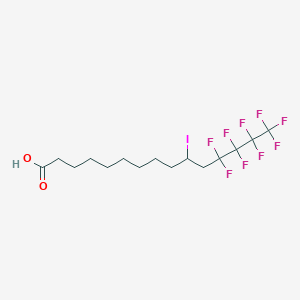

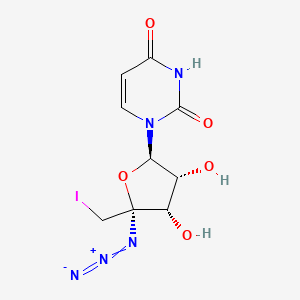
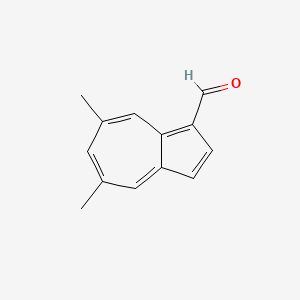
![3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14277244.png)

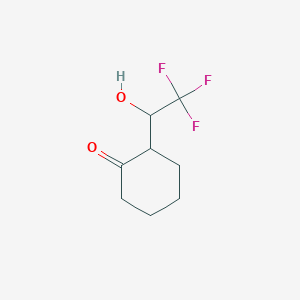
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
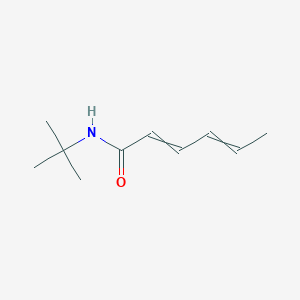

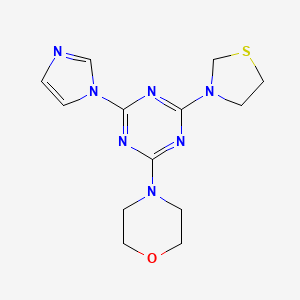

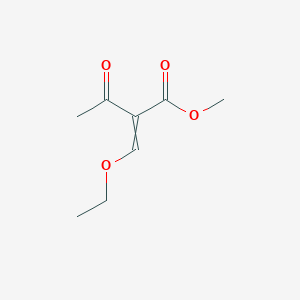
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
